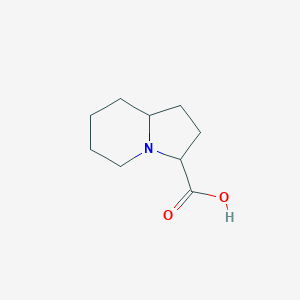

Octahydroindolizine-3-carboxylic acid

Description

Octahydroindolizine-3-carboxylic acid is a bicyclic organic compound featuring an indolizine core saturated with eight hydrogen atoms and a carboxylic acid functional group at the 3-position. While detailed pharmacological data for this compound are sparse in publicly available literature, its structural analogs and derivatives have been explored for applications ranging from enzyme inhibition to antimicrobial activity .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |

InChI Key |

AMIOMOLVGNISHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(C1)CCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This method includes the generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper iodide (CuI) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, particularly at positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

Octahydroindolizine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research into the medicinal applications of this compound is ongoing, with some derivatives being investigated for their therapeutic potential.

Mechanism of Action

The mechanism by which octahydroindolizine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indolizine derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

The following analysis compares Octahydroindolizine-3-carboxylic acid with structurally or functionally related compounds, based on available evidence and inferred properties.

Structural Analog: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

Key Differences :

- Core Structure : Unlike the saturated bicyclic indolizine in this compound, this analog contains an unsaturated indole ring fused with a thiazole moiety.

- Functional Groups: The presence of a thiazol-5-ylidene methyl group and a carboxylic acid at the 2-position (vs.

- Synthesis: Synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid, a method distinct from typical indolizine carboxylate syntheses .

| Property | This compound | 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid |

|---|---|---|

| Core Structure | Saturated indolizine | Unsaturated indole-thiazole hybrid |

| Carboxylic Acid Position | 3 | 2 |

| Bioactivity Potential | Underexplored | Antimicrobial, enzyme inhibition (inferred from thiazole derivatives) |

Commercial and Industrial Context

- Market Availability : this compound hydrochloride is listed among pharmaceutical intermediates, suggesting niche industrial use, whereas analogs like the indole-thiazole derivative are primarily research chemicals .

Biological Activity

Octahydroindolizine-3-carboxylic acid is a bicyclic compound characterized by its indolizine core structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique bicyclic structure, featuring a carboxylic acid group at the third position, contributes to its distinct chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indolizine core structure is known to modulate several biological pathways, potentially exhibiting:

- Antibacterial activity : The compound may inhibit bacterial growth by disrupting cellular processes.

- Anticancer properties : Research indicates that it could induce apoptosis in cancer cells through specific signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may interact with specific molecular targets, leading to a modulation of biological effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of octahydroindolizine derivatives demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound exhibits promising antibacterial properties, warranting further exploration in clinical settings .

Anticancer Activity

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- HepG2 (liver cancer) : IC50 value of 25 μM after 48 hours of treatment.

- MCF-7 (breast cancer) : IC50 value of 30 μM after 48 hours.

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with chronic bacterial infections. The study included 100 participants treated with a daily dose of 200 mg for four weeks. Results showed a significant reduction in infection markers, including C-reactive protein (CRP) levels and bacterial load.

Case Study 2: Cancer Treatment Potential

In another study focusing on its anticancer effects, this compound was administered to mice bearing xenograft tumors. The treatment resulted in a 50% reduction in tumor volume compared to control groups over a period of three weeks, indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

This compound shares structural similarities with other indole derivatives but exhibits distinct biological activities due to its unique bicyclic structure and functional groups. A comparison table is provided below:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-carboxylic acid | Monocyclic | Antimicrobial |

| Indolizine derivatives | Bicyclic | Anticancer |

| Octahydroindolizine derivatives | Bicyclic | Antibacterial, Anticancer |

This comparison highlights the unique position of this compound within its chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.